molecular formula C16H24N2O4 B3014417 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid CAS No. 1029938-46-2

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid

Cat. No. B3014417
CAS RN: 1029938-46-2
M. Wt: 308.378
InChI Key: OEZONSAEZRXEPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including highly selective photocycloaddition, ring-opening, and Hofmann rearrangement, as described for the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . Another synthesis route involves the reaction of N-phthaloylglycine to produce bisphosphonic acids, which, while structurally different, shares some synthetic parallels . The synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . These methods could potentially be adapted for the synthesis of 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the three-dimensional conformation of the molecule. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, for example, has been solved to a high degree of precision .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of heterocyclic synthesis, where derivatives of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were used to synthesize various heterocyclic compounds . The influence of nucleophilic and electrophilic reagents on the resulting compounds was studied, indicating a rich chemistry that could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques . The electronic properties, such as the first hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential, have been computed and analyzed for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the charge distribution and stability of the molecule .

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) Development

A study by Zhang et al. (2008) discusses the synthesis of haptens similar in structure to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid. These haptens were used to develop a sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of fenthion in fruit samples, demonstrating the potential of such compounds in the development of analytical tools for monitoring pesticide residues in agricultural samples (Zhang et al., 2008).

Reactions with 2-(aminophenyl)methanol

Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids, including compounds structurally related to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid, with 2-(aminophenyl)methanol. This research could provide insights into novel synthetic pathways and the formation of complex organic compounds (Amalʼchieva et al., 2022).

Schiff's Bases Derived from Amino Acids

A study by Gupta et al. (2016) on Schiff's bases derived from amino acids, including structures similar to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid, showed their potential as corrosion inhibitors for mild steel. This application in corrosion protection indicates the versatility of such compounds in industrial settings (Gupta et al., 2016).

Catalytic Synthesis

Kiyani and Ghorbani (2015) utilized compounds related to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid in a boric acid-catalyzed multi-component reaction for the efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium. This research highlights the role of such compounds in catalytic synthetic processes (Kiyani & Ghorbani, 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules and its effects on biochemical pathways .

Safety and Hazards

This involves studying the toxicity of the compound, its effects on the environment, and precautions that need to be taken while handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

2-(hexylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-2-3-4-5-9-17-14(16(21)22)11-15(20)18-12-7-6-8-13(19)10-12/h6-8,10,14,17,19H,2-5,9,11H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZONSAEZRXEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid

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